molecular formula C21H24N2O6 B2666819 ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate CAS No. 898417-76-0

ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

カタログ番号: B2666819
CAS番号: 898417-76-0
分子量: 400.431
InChIキー: XNKRMOVSNOCGSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a synthetic organic compound characterized by a dihydroquinoline core linked to a 4-oxo-4H-pyran ring via a methylene bridge. The pyran ring is further functionalized with an ether-linked acetamido group and an ethyl ester moiety. The dihydroquinoline moiety is known for its pharmacological relevance, often contributing to bioactivity in central nervous system (CNS) targets, while the pyran ring and ester groups may influence solubility and metabolic stability .

特性

IUPAC Name

ethyl 2-[[2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-2-27-21(26)11-22-20(25)14-29-19-13-28-16(10-18(19)24)12-23-9-5-7-15-6-3-4-8-17(15)23/h3-4,6,8,10,13H,2,5,7,9,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKRMOVSNOCGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

  • Step 1: : Initial condensation reaction to form the quinoline moiety.

  • Step 2: : Formation of the pyran ring through a cyclization reaction.

  • Step 3: : Introduction of the acetamido group via an amide bond formation.

  • Step 4: : Final esterification step to yield ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate.

Industrial Production Methods: Scaling up the synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity. Industrial methods may utilize continuous flow reactors to improve efficiency and consistency.

化学反応の分析

Types of Reactions it Undergoes

  • Oxidation: : Can occur at the 3,4-dihydroquinoline ring or the pyran ring.

  • Reduction: : The ketone group in the pyran ring can be reduced to an alcohol.

  • Substitution: : Both the ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydride reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Alkyl halides or acyl halides under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Yields quinoline N-oxide derivatives.

  • Reduction: : Produces alcohol derivatives at the pyran ring.

  • Substitution: : Generates modified ester or amide derivatives, depending on the reactants used.

科学的研究の応用

Anticancer Activity

Recent studies indicate that derivatives of compounds similar to ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate exhibit significant anticancer properties. For instance, furoquinolone derivatives have shown promising results in inhibiting the proliferation of cancer cells, such as human promyelocytic leukemia HL-60 cells. The compound's mechanism includes induction of apoptosis and modulation of cell cycle progression, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Compounds containing the quinoline structure are known for their antimicrobial activities. Ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate may exhibit similar properties due to its structural analogies with known antimicrobial agents . Research into quinolone derivatives has shown efficacy against various bacterial strains, suggesting that this compound could be explored further in this context.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. The presence of specific functional groups in ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate may contribute to its ability to modulate inflammatory pathways. Studies have shown that similar structures can inhibit pro-inflammatory cytokines, providing a basis for further exploration in inflammatory diseases .

Neuroprotective Effects

Recent findings suggest that compounds with the quinoline moiety may possess neuroprotective properties. Ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate could be investigated for its potential in neurodegenerative conditions such as Alzheimer's disease, where oxidative stress and inflammation play critical roles .

Synthesis and Biological Evaluation

A study focusing on the synthesis of pyrano[3,2-c]quinolones demonstrated their antiproliferative activities against various cancer cell lines. The synthesized compounds were characterized using techniques such as NMR and X-ray crystallography, confirming their structural integrity and biological relevance .

Structural Activity Relationship (SAR) Analysis

Research analyzing the SAR of related compounds has provided insights into how modifications to the chemical structure can enhance biological activity. For example, altering substituents on the quinoline core can significantly affect the compound's efficacy against cancer cells and bacteria .

作用機序

The compound’s mechanism of action depends on its interaction with specific molecular targets. The quinoline moiety may intercalate with DNA, while the pyran ring could interact with proteins or enzymes, modulating their activity. These interactions can influence various biological pathways, leading to its potential therapeutic effects.

類似化合物との比較

2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS: 898455-72-6)

This compound shares the dihydroquinoline-pyran backbone but replaces the ethyl ester with an N-phenyl acetamide group. Pharmacokinetic studies suggest that amide derivatives generally exhibit longer half-lives compared to esters due to resistance to esterase-mediated degradation .

Ethyl 2-((R)-4-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-6-benzyl-3,4-dihydroquinolin-1(2H)-yl)acetate (4l)

Compound 4l retains the dihydroquinoline core and ethyl ester but introduces a benzyl group and a hydroxy-dimethylphenylalanine residue. These modifications enhance selectivity for μ-opioid receptors (MOR), as demonstrated in binding assays (IC₅₀ = 12 nM for MOR). In contrast, the target compound lacks such polar substitutions, which may limit its CNS penetration but improve solubility in aqueous media .

Functional Group Variations in Pyran-Based Compounds

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)

This pyran derivative features amino, hydroxy, and cyano substituents. The electron-withdrawing cyano groups increase the compound’s reactivity in nucleophilic addition reactions, unlike the target compound’s electron-neutral ester and ether groups. Biological evaluations indicate that 11a exhibits antimicrobial activity (MIC = 8 µg/mL against S.

Methyl 2-[2-(3-Acetyl-4-Methyl-2-Oxo-1,2-Dihydroquinolin-1-Yl)Acetamido] Alkanoate

These derivatives share the acetamido-ester linkage but replace the pyran ring with a dihydroquinoline-oxoacetyl group. The absence of the pyran ring reduces steric hindrance, facilitating easier synthetic modification.

Pharmacologically Active Analogues with Heterocyclic Cores

N-(3-Cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

This compound incorporates a trifluoromethyl-dihydroquinoline and a piperidinylidene group. The trifluoromethyl group enhances metabolic stability and bioavailability, while the piperidinylidene moiety introduces basicity, improving solubility at physiological pH. The target compound’s ester group may offer a balance between lipophilicity and hydrolytic stability compared to this analogue .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Dihydroquinoline-Pyran Ethyl ester, acetamido, methylene bridge Not reported; predicted moderate logP
2-((6-(Dihydroquinolinyl)pyran)oxy)-N-phenylacetamide Dihydroquinoline-Pyran N-phenyl acetamide Enhanced binding affinity (theoretical)
Compound 4l Dihydroquinoline Benzyl, amino-hydroxy-phenyl, ethyl ester μ-opioid receptor agonist (IC₅₀ = 12 nM)
11a Pyran Cyano, amino, hydroxy Antimicrobial (MIC = 8 µg/mL)
Methyl 2-[2-(dihydroquinolinyl)acetamido] ester Dihydroquinoline Oxoacetyl, methyl ester Synthetic versatility

生物活性

Ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate, with CAS Number 898417-76-0, is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a dihydroquinoline moiety and a pyran derivative, which are known for their diverse pharmacological properties.

  • Molecular Formula : C21H24N2O6
  • Molecular Weight : 400.4 g/mol
  • Structure : The compound's structure includes multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate have not been extensively documented in the literature; however, related compounds provide insights into its potential effects.

Antimicrobial and Antifungal Activity

Studies on similar derivatives suggest that the presence of the dihydroquinoline and pyran rings may enhance antimicrobial activity. For example:

  • Compounds containing a heterocyclic system have shown promising antifungal activity against pathogens such as Fusarium oxysporum and Candida albicans, with minimum inhibitory concentration (MIC) values reported as low as 6–30 µg/mL for various derivatives .

The biological mechanisms through which these compounds exert their effects often involve:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act by inhibiting enzymes critical for microbial survival.
  • Interference with Cellular Processes : Some compounds disrupt cell membrane integrity or interfere with nucleic acid synthesis .

Case Studies and Research Findings

  • Antifungal Studies : A study demonstrated that certain quinoline derivatives exhibited significant antifungal activity with MIC values comparable to established antifungals like miconazole . This suggests that ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate could potentially possess similar properties.
  • Antimicrobial Efficacy : Research on related compounds indicated potent activity against a range of bacteria including Klebsiella pneumoniae and Pseudomonas aeruginosa, showcasing the potential breadth of antimicrobial action .

Data Tables

Compound NameMIC (µg/mL)Activity TypeReference
Ethyl derivative A6Antifungal
Ethyl derivative B30Antibacterial
Ethyl derivative C10Antiviral

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。